4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Chiral Synthesis Anticoagulant API Enantiopurity

This (R)-configured, orthogonally protected amino acid derivative features a para-benzoic acid core with Cbz-protected chiral amine. It is the advanced intermediate of choice for constructing the chiral P4 moiety of Edoxaban. The Cbz group enables selective hydrogenolysis without disturbing the free carboxylic acid. Not interchangeable with the opposite enantiomer or alternative protecting groups (e.g., Boc, Fmoc). Ideal for convergent API synthesis, peptidomimetic programs (HCV, SARS-CoV-2), SPPS, and heterobifunctional ADC linker construction.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 173898-15-2
Cat. No. B176892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
CAS173898-15-2
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)
InChIKeyXZHNWUGYLBANCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid (CAS 173898-15-2): A Critical Chiral Intermediate for Precision Synthesis


4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (CAS 173898-15-2) is a chiral, orthogonally protected amino acid derivative. The compound features a para-substituted benzoic acid core linked to an (R)-configured chiral amine via an ethyl tether. The amine is protected by a benzyloxycarbonyl (Cbz) group, enabling selective deprotection under hydrogenolysis conditions without disturbing the free carboxylic acid. This architecture makes it a privileged building block for the synthesis of stereochemically complex active pharmaceutical ingredients (APIs), particularly chiral amide-containing drugs . The specific (R)-absolute configuration, as confirmed by SMILES notation C[C@@H](NC(=O)OCC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1, defines its utility in stereospecific synthetic routes .

The Pitfalls of Generic Substitution for 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid in Drug Development


In asymmetric synthesis, the direct interchange of a chiral intermediate with its opposite enantiomer, a racemic mixture, or an unprotected analog is not chemically equivalent and will lead to a different final product. The (R)-chiral center in 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is not a generic feature but a specific atomic arrangement dictated by the target molecule's pharmacophore, where stereochemistry is a critical determinant of biological activity . Furthermore, the orthogonal Cbz protecting group is selected for its ability to be removed cleanly under reductive conditions without cleaving other base- or acid-sensitive functional groups, a selectivity profile that is not interchangeable with other common amine protecting groups (e.g., Boc or Fmoc) . Substitution with a different protecting group or the unprotected free amine will fundamentally alter the reaction sequence, requiring complete redesign of the synthetic route and risking lower yields, racemization, or the introduction of impurities .

Quantitative Differentiation Guide for 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid (CAS 173898-15-2)


Enantiomeric Purity Drives Success in Stereospecific Edoxaban Synthesis

The (R)-enantiomer, as defined by CAS 173898-15-2, is the required precursor for the synthesis of Edoxaban, a direct oral anticoagulant. The (S)-enantiomer or racemic mixture would produce the diastereomer of Edoxaban, a distinct chemical entity with different pharmacological properties and regulatory status. The target's high purity (≥98% by HPLC) ensures minimal epimerization risk in the subsequent amide coupling step, a critical parameter for maintaining final API purity .

Chiral Synthesis Anticoagulant API Enantiopurity

Orthogonal Cbz Protection Enables Selective Deprotection in Multifunctional Molecules

The Cbz protecting group in this compound is cleaved via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation, conditions that leave acid-labile groups (e.g., tert-butyl ester, trityl) and base-labile groups (e.g., Fmoc) intact. In a typical peptide coupling scenario, the free carboxylic acid can be activated and functionalized without affecting the protected amine . The analogous Boc-protected compound (e.g., N-Boc-4-(1-aminoethyl)benzoic acid) requires strongly acidic conditions (TFA) for deprotection, which would simultaneously cleave a tert-butyl ester protecting group, thereby limiting its use in orthogonal strategies.

Protecting Group Strategy Orthogonal Chemistry Solid-Phase Synthesis

Benzoic Acid Handle versus Aliphatic Amines: A Key Differentiator for Amide Coupling Reactivity

The para-substituted benzoic acid motif offers a defined reactivity profile in amide coupling reactions. The electron-withdrawing nature of the benzene ring enhances the electrophilicity of the carbonyl carbon, making it a more reactive partner for amines compared to structurally related aliphatic Cbz-protected amino acids (e.g., Cbz-phenylalanine or Cbz-γ-aminobutyric acid). This translates to faster reaction rates and higher yields in solution-phase and solid-phase peptide synthesis .

Amide Coupling Carboxylic Acid Building Block Reactivity Profile

Storage Stability Benchmarking Against the Unprotected Free Amine

The Cbz-protected amine (the target compound) is significantly more stable than the free amine 4-(1-aminoethyl)benzoic acid (CAS 28357-95-1). The free amine is susceptible to oxidation and discoloration over time, even under recommended storage conditions (2–8°C, under inert atmosphere). The protected target compound is a stable solid at 2–8°C and is shipped at room temperature without degradation, confirming its enhanced bench stability .

Storage Stability Amine Oxidation Shelf Life

High-Precision Application Scenarios for 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid (CAS 173898-15-2)


Synthesis of Edoxaban and Related Factor Xa Inhibitors

This compound is the advanced intermediate of choice for constructing the chiral P4 moiety of Edoxaban, a blockbuster anticoagulant. The (R)-stereochemistry and orthogonally protected functional groups allow for a convergent synthesis strategy where the benzoic acid is coupled to the elaborated tetrahydropyrazine-triazole core, followed by Cbz deprotection to reveal the free amine in the final API. This route is documented in patent literature as providing high yields and purity for the final drug substance .

Construction of Chiral Peptidomimetic Protease Inhibitors

The rigid, para-substituted benzoic acid scaffold imposes a conformational constraint that is highly desirable in peptidomimetic design, particularly for HCV NS3/4A and SARS-CoV-2 3CLpro inhibitors. The (R)-configuration matches the natural L-amino acid stereochemistry at the P2/P3 position, while the Cbz group serves as a removable lipophilic cap that can be later modified. This allows medicinal chemists to explore structure-activity relationships (SAR) by sequential derivatization of the free acid and amine .

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Modified Peptides

In SPPS, the compound is used as a pre-functionalized building block to introduce a C-terminal benzoic acid moiety, which is not a natural amino acid. The acid is loaded onto a resin via an ester linker, and the Cbz-protected amine is chain-extended. The final C-terminal modification persists after global deprotection and cleavage, enabling the generation of peptide libraries with non-canonical C-termini for drug discovery .

Development of Antibody-Drug Conjugate (ADC) Linkers

The difunctional architecture (protected amine and free acid) makes this compound an ideal scaffold for generating heterobifunctional linkers. The acid is used to attach the drug payload through a cleavable amide bond, while the Cbz group is deprotected to reveal an amine that can be conjugated to a maleimide-NHS crosslinker for antibody attachment. The stoichiometric precision ensured by this building block is critical for achieving the desired drug-to-antibody ratio (DAR) .

Quote Request

Request a Quote for 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.